molecular formula C12H14Br3N3 B1662087 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole CAS No. 890704-02-6

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole

Cat. No. B1662087
M. Wt: 439.97
InChI Key: VWPRIVLLHDPAJM-UHFFFAOYSA-N
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Description

“4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole” is a chemical compound with the molecular formula C12H14Br3N3. It appears as a white to almost white powder or crystal . It is used as a building block for organic semiconductors .


Physical And Chemical Properties Analysis

“4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole” is a solid at 20°C .

Scientific Research Applications

Antimicrobial Applications

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole and its derivatives show promise in antimicrobial applications. One study synthesized N-aminoalkylated derivatives of benzo[d][1,2,3]triazole, using 2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole as an intermediate, and evaluated their antimicrobial activities against various bacteria and fungi. This indicates potential for future drug development in combating microbial infections (Bhardwaj, 2014).

Optical and Electronic Material Development

The compound is also used in the development of optical and electronic materials. Research involving fluorene-based donor-acceptor copolymers containing functionalized benzotriazole units, including 4,7-dibromo-2H-benzo[d][1,2,3]triazole, has highlighted its role in the creation of materials with tunable emission and electrical properties. These materials are valuable in organic optoelectronics, especially in fields such as organic field-effect transistors (OFETs) (Torres-Moya et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of dibromo-triazoles, including variants of 4,7-dibromo-2H-benzo[d][1,2,3]triazole, is significant in medicinal chemistry and materials chemistry due to their high biological activity and systemic nature. These compounds are important functional materials in various applications (Yu et al., 2014).

Electroactive Polymer Research

Research on electroactive monomers and polymers, incorporating 4,7-dibromo-2H-benzo[d][1,2,3]triazole, has been conducted to investigate their electrochemical and optical properties. Such studies are crucial for the development of new materials for electrochromic devices and other applications where electroactive properties are vital (Yiĝitsoy et al., 2011).

Scientific Research Applications of 4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole

Antimicrobial Research

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole and its derivatives have been explored for their antimicrobial properties. A study by Bhardwaj (2014) synthesized N-aminoalkylated derivatives of benzo[d][1,2,3]triazole and evaluated their antimicrobial activities against various bacteria and fungi. This research suggests potential applications in developing new antimicrobial drugs (Bhardwaj, 2014).

Materials Chemistry and Optoelectronics

The compound has been used in the synthesis of fluorene-based donor-acceptor copolymers containing functionalized benzotriazole units. A study by Torres-Moya et al. (2020) explored the photophysical properties of these materials, suggesting potential applications in organic optoelectronics and the development of new materials with tunable emission and electrical properties (Torres-Moya et al., 2020).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of dibromo-triazoles and their amino derivatives, highlighting their importance in medicinal chemistry, bio-conjugation, and materials chemistry. The high biological activity and low toxicity of these compounds make them valuable for various applications (Yu et al., 2014).

properties

IUPAC Name

4,7-dibromo-2-(6-bromohexyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br3N3/c13-7-3-1-2-4-8-18-16-11-9(14)5-6-10(15)12(11)17-18/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPRIVLLHDPAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN(N=C2C(=C1)Br)CCCCCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857054
Record name 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole

CAS RN

890704-02-6
Record name 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890704-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromo-2-(6-bromohexyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Rende, CE Kilic, YA Udum, D Toffoli, L Toppare - Electrochimica Acta, 2014 - Elsevier
Synthesis of new conducting polymers is desired since their electrochemical and optical properties enable them to be used as active layers in many device applications. Benzotriazole …
Number of citations: 23 www.sciencedirect.com
E Rende - 2013 - open.metu.edu.tr
Synthesis of new conducting polymers is desired since their electrochemical and optical properties enable them to be used as active layers in many device applications. Benzotriazole …
Number of citations: 2 open.metu.edu.tr
IA Jessop, M Bustos, D Hidalgo, C Terraza Inostroza… - 2016 - repositorio.uc.cl
Four 2H-benzotriazole based DA polymers bearing carbazole derivative as pendant groups and fluorene or thiophene as donor units (P1-P4) were designed and synthesized. These …
Number of citations: 14 repositorio.uc.cl
M Kesik, FE Kanik, G Hızalan, D Kozanoglu… - Polymer, 2013 - Elsevier
Combination of nanoparticles and biomolecules attracted considerable attention in biosensing applications. In this study, effective surface design was investigated by modifying the …
Number of citations: 70 www.sciencedirect.com
F Ekiz Kanik, D Ag, M Seleci, FB Barlas… - Biotechnology …, 2014 - Wiley Online Library
We describe a modification and post‐functionalization technique for a donor–acceptor–donor type monomer; 6‐(4,7‐bis(2,3‐dihydrothieno[3,4‐b][1,4]dioxin‐5‐yl)‐2H‐benzo[d][1,2, 3]…
Number of citations: 6 aiche.onlinelibrary.wiley.com
H Luo, J Xu, X Chen, J Wan, H Lei, Y Chen… - Journal of Polymer … - Wiley Online Library
Two new conjugated polymers containing benzotriazole were synthesized via Suzuki coupling reaction, and the polymer with lower energy band gap was created by designing the …
Number of citations: 0 onlinelibrary.wiley.com
CP Yau - 2014 - spiral.imperial.ac.uk
The nanoscale morphology of the active layer in organic photovoltaic devices is critical to their performance. Blend morphologies can be manipulated by using a variety of additives, co-…
Number of citations: 3 spiral.imperial.ac.uk
M Kesik - 2014 - open.metu.edu.tr
Designing biosensors for detection of target species in any test solution has attracted keen interest throughout the world. Over the conventional methods biosensors have several …
Number of citations: 1 open.metu.edu.tr

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